![molecular formula C20H13N B14683082 5-Methyldibenzo[j,lmn]phenanthridine CAS No. 34440-84-1](/img/structure/B14683082.png)
5-Methyldibenzo[j,lmn]phenanthridine
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Overview
Description
5-Methyldibenzo[j,lmn]phenanthridine is a nitrogen-containing heterocyclic compound. It belongs to the class of phenanthridine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldibenzo[j,lmn]phenanthridine can be achieved through various synthetic routes. One common method involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which affords phenanthridines . Another approach is the palladium-catalyzed ring-opening coupling of azabicyclic alkene with o-iodobenzoates, followed by tandem cyclization . These methods provide efficient and high-yielding routes to the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Homogeneous gold catalysis has also been employed for the rapid assembly of benzo[c]phenanthridine derivatives, which can be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Methyldibenzo[j,lmn]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or gold .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenanthridines. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Methyldibenzo[j,lmn]phenanthridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits anticancer activity against various tumor cell lines, including HeLa and SW-480.
Medicine: Potential therapeutic agent for the treatment of cancer and other diseases.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-Methyldibenzo[j,lmn]phenanthridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyldibenzo[j,lmn]phenanthridine include:
Phenanthridine: A parent compound with similar structural features and biological activities.
Benzo[c]phenanthridine: Another derivative with notable anticancer properties.
Acridine: An isomer of phenanthridine with distinct applications in DNA-binding and fluorescent dyes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent anticancer activity make it a valuable compound in scientific research and industrial applications .
Q & A
Q. Basic: What experimental methodologies are recommended for synthesizing and characterizing 5-Methyldibenzo[j,lmn]phenanthridine?
Answer:
Synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions to introduce the methyl group into the dibenzophenanthridine framework. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For environmental analysis, gas chromatography-mass spectrometry (GC-MS) with toluene-based standard solutions (e.g., 50 mg/L) is recommended to ensure calibration accuracy .
Q. Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict transition states, intermediates, and thermodynamic feasibility. Integrating these with experimental data via feedback loops—such as iterating between computed activation energies and experimental kinetic studies—enables rapid optimization of reaction conditions. This approach reduces trial-and-error experimentation and identifies catalytic systems for regioselective functionalization .
Q. Basic: What analytical techniques resolve discrepancies in spectroscopic data for polycyclic aromatic compounds like this compound?
Answer:
Contradictions in NMR or UV-Vis spectra often arise from impurities or solvent effects. Use deuterated solvents to minimize interference, and validate purity via high-performance liquid chromatography (HPLC). For ambiguous peaks, 2D NMR techniques (e.g., COSY, HSQC) clarify spin-spin coupling and carbon-proton correlations. Cross-referencing with databases like NIST Standard Reference Data ensures alignment with published spectra .
Q. Advanced: What interdisciplinary strategies enhance the study of this compound’s environmental interactions?
Answer:
Combine microspectroscopic imaging (e.g., AFM-IR) with computational adsorption models to analyze surface reactivity in indoor/outdoor environments. For example, molecular dynamics simulations predict interactions with particulate matter, while GC-MS quantifies degradation products in environmental samples. This dual approach addresses both mechanistic behavior and real-world impact .
Q. Basic: How should factorial design be applied to optimize synthetic yields of this compound?
Answer:
Use a 2^k factorial design to test variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ design (8 experiments) identifies main effects and interactions. Analyze via response surface methodology (RSM) to pinpoint optimal conditions. This minimizes experimental runs while maximizing yield data robustness .
Q. Advanced: What methodologies elucidate reaction mechanisms involving this compound in catalytic systems?
Answer:
Kinetic isotope effects (KIE) and isotopic labeling track bond-breaking/forming steps. Pair with operando spectroscopy (e.g., Raman or XAFS) to monitor catalyst active sites in real time. Computational studies (DFT) validate proposed intermediates. For photochemical reactions, transient absorption spectroscopy captures short-lived excited states .
Q. Basic: What quality control protocols ensure reproducibility in synthesizing this compound?
Answer:
Standardize reagent purity (≥99%, verified via HPLC) and reaction conditions (e.g., inert atmosphere, controlled humidity). Use internal standards (e.g., deuterated analogs) during GC-MS analysis. Document batch-to-batch variability using control charts. Cross-validate synthetic routes with independent labs to confirm reproducibility .
Q. Advanced: How can AI-driven automation accelerate the discovery of novel derivatives?
Answer:
Implement machine learning (ML) models trained on existing reaction databases to predict feasible substituents and reaction outcomes. Couple with robotic synthesis platforms for high-throughput experimentation. For example, ML prioritizes methyl or halogen substituents for solubility tuning, while automated GC-MS streams data into adaptive optimization algorithms .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Use fume hoods for synthesis and handling due to potential respiratory hazards. Employ personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Store in airtight containers under nitrogen to prevent oxidation. Dispose of waste via certified hazardous waste programs, referencing CAS RN-specific guidelines .
Q. Advanced: How does this compound’s electronic structure influence its optoelectronic applications?
Answer:
Time-dependent DFT (TD-DFT) calculates HOMO-LUMO gaps and exciton binding energies, correlating with UV-Vis and fluorescence spectra. Compare with experimental cyclic voltammetry to assess redox stability. For device integration (e.g., OLEDs), layer-by-layer deposition studies optimize charge transport properties .
Properties
CAS No. |
34440-84-1 |
---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
10-methyl-11-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H13N/c1-12-17-11-14-5-2-3-7-15(14)16-10-9-13-6-4-8-18(21-12)19(13)20(16)17/h2-11H,1H3 |
InChI Key |
UXYMNEAYBFLHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C14 |
Origin of Product |
United States |
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